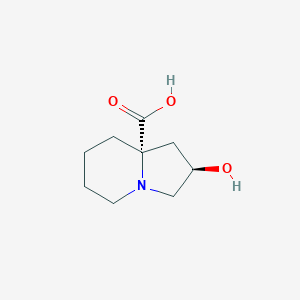

(2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid

CAS No.:

Cat. No.: VC13685216

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NO3 |

|---|---|

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | (2R,8aS)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid |

| Standard InChI | InChI=1S/C9H15NO3/c11-7-5-9(8(12)13)3-1-2-4-10(9)6-7/h7,11H,1-6H2,(H,12,13)/t7-,9+/m1/s1 |

| Standard InChI Key | JVDDKCWCIKURRJ-APPZFPTMSA-N |

| Isomeric SMILES | C1CCN2C[C@@H](C[C@@]2(C1)C(=O)O)O |

| SMILES | C1CCN2CC(CC2(C1)C(=O)O)O |

| Canonical SMILES | C1CCN2CC(CC2(C1)C(=O)O)O |

Introduction

Structural Elucidation

Stereochemical Considerations

The (2R,8aS) stereodescriptor indicates specific configurations at the C2 and C8a positions. The hydroxyl group at C2 adopts an R configuration, while the carboxylic acid at C8a resides in the S configuration relative to the indolizine framework . This stereochemistry influences the molecule’s three-dimensional topology, potentially affecting its interactions with biological targets or chiral catalysts .

Synthesis and Methodological Approaches

Chichibabin Method

The Chichibabin synthesis, a classical route to indolizines, involves cyclization of quaternary pyridinium salts derived from α-picoline derivatives and α-halogenoketones . For example, reacting 2-ethoxycarbonylmethylpyridine with bromoacetone in the presence of sodium bicarbonate yields indolizine-1-carboxylic acid derivatives . This method emphasizes the role of stereoelectronic effects, where electron-withdrawing groups on the pyridinium salt facilitate ylide formation, followed by intramolecular aldol condensation and dehydrogenation .

Table 1: Comparison of Indolizine Synthesis Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Chichibabin | α-Picoline, α-halogenoketones | Aqueous NaHCO₃ | 30–50 |

| Scholtz | α-Picoline, acetic anhydride | Reflux, 120°C | 40–60 |

Scholtz Method

The Scholtz method employs α-picoline and acetic anhydride under reflux conditions to generate 1,3-diacetylindolizine intermediates, which hydrolyze to yield indolizine carboxylic acids . For instance, acetylating α-picoline forms 2-diacetylmethylpyridine, which undergoes cyclodehydration to produce 1-acetylindolizine. Subsequent hydrolysis liberates the carboxylic acid functionality . This route is advantageous for introducing electron-donating substituents but requires careful control of reaction stoichiometry to avoid over-acetylation .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.22 g/mol |

| Purity | 95% |

| Storage Temperature | Room Temperature (RT) |

| Physical Form | Solid |

| Solubility | Polar solvents (e.g., DMSO) |

The compound’s hydroxyl and carboxylic acid groups confer high polarity, suggesting solubility in dimethyl sulfoxide (DMSO) or aqueous buffers at physiological pH . Its melting point and logP (partition coefficient) remain unreported but can be inferred from structural analogs to be >150°C and <1, respectively .

Comparative Analysis with Related Indolizine Derivatives

Indolizines exhibit diverse biological and chemical profiles depending on substituent patterns. The table below contrasts (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid with simpler indolizines:

Table 3: Structural and Functional Comparison of Indolizine Derivatives

| Compound | Key Substituents | Biological Activity |

|---|---|---|

| Indolizine | Unsubstituted | Neuroactive properties |

| 1-Acetylindolizine | Acetyl at C1 | Antimicrobial activity |

| (2R,8aS)-derivative | Hydroxyl (C2), COOH (C8a) | Potential antioxidant |

The hydroxyl and carboxylic acid groups in (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid distinguish it from non-functionalized indolizines, potentially enhancing its antioxidant capacity via radical scavenging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume